

stability of ATTO 390 in different buffers

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Compound of Interest		
Compound Name:	ATTO 390	
Cat. No.:	B12058962	Get Quote

ATTO 390 Technical Support Center

This guide provides researchers, scientists, and drug development professionals with detailed information on the stability of the fluorescent dye **ATTO 390** in various experimental conditions. Find answers to frequently asked questions and troubleshoot common issues to ensure optimal performance of **ATTO 390** in your assays.

Frequently Asked Questions (FAQs)

Q1: What are the general characteristics of ATTO 390?

ATTO 390 is a fluorescent label with a coumarin structure known for its high fluorescence quantum yield (0.90), large Stokes shift, good photostability, and low molecular weight.[1][2] It is moderately hydrophilic and fluoresces in the blue region of the visible spectrum.[3][4] Its rigid molecular structure prevents the formation of isomers, ensuring consistent optical properties that are nearly independent of solvent and temperature.[3][5]

Q2: In which solvents should I prepare my **ATTO 390** stock solution?

The free-acid form of **ATTO 390** is soluble in polar solvents like dimethylformamide (DMF), dimethylsulfoxide (DMSO), or acetonitrile.[2] For reactive forms like NHS-esters and maleimides, it is critical to use anhydrous and amine-free DMF or DMSO and to prepare the solution immediately before use to prevent hydrolysis.[2] For phalloidin conjugates, methanol is recommended for preparing stock solutions.[2]

Q3: What is the recommended storage condition for ATTO 390?



ATTO 390 is shipped as a solvent-free solid at ambient temperature.[2] Upon receipt, it should be stored at -20°C, protected from moisture and light.[2][6] Before opening the vial, it must be allowed to equilibrate to room temperature to prevent moisture condensation.[2] When stored correctly, the product is stable for at least three years.[2]

Q4: Is **ATTO 390** sensitive to pH?

While specific data on fluorescence versus a wide pH range is not readily available, the recommended protocols for labeling reactions provide insight. Labeling reactions with **ATTO 390** NHS-ester are typically performed in buffers with a pH between 8.0 and 9.0 (e.g., sodium bicarbonate buffer) to ensure the target amino groups are deprotonated and reactive.[7] For longer reactions, adjusting the pH to 7.0-7.5 is suggested, implying good stability in the neutral to slightly basic range.[7] As with any fluorophore, extreme pH values should be avoided, and the optimal pH should be validated for your specific application.

Q5: Which buffers are compatible with ATTO 390?

The compatibility depends on the specific form of the dye being used.

- For Spectroscopy (non-reactive dye): ATTO 390 is generally compatible with common biological buffers like PBS, HEPES, and Borate. However, performance should be validated for the specific experimental conditions.
- For Labeling Reactions (e.g., NHS-ester): It is critical to avoid amine-containing buffers such as Tris or glycine, as they will compete with the target molecule for reaction with the dye.[7] Buffers like phosphate-buffered saline (PBS) or sodium bicarbonate are recommended for conjugation.[7]

Data Summary

The table below summarizes the key optical properties of the **ATTO 390** dye.



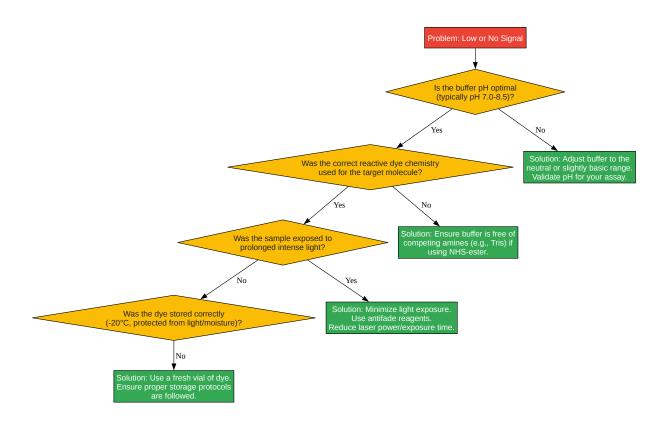
Property	Value	Reference
Excitation Maximum (\(\lambda\)ex)	390 nm	[1][4]
Emission Maximum (λem)	479 nm	[4]
Molar Extinction Coefficient (εmax)	2.4 x 10 ⁴ M ⁻¹ cm ⁻¹	[4][8]
Fluorescence Quantum Yield (Φf)	0.90	[1][4]
Fluorescence Lifetime (τfl)	5.0 ns	[1][4]
Molecular Weight (Free Acid)	343.42 g/mol	[4]

Troubleshooting Guide

Q: My ATTO 390 fluorescence signal is weak or absent. What could be the cause?

A: Several factors could lead to a weak signal. Use the following decision tree to diagnose the issue.







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